cheL protein
Description
Significance in Natural Product Chemistry
As a styryl-lactone, Cheliensisin A belongs to a class of natural products known for their diverse structures and biological properties. The isolation of Cheliensisin A from Goniothalamus cheliensis highlights the potential of natural sources as a reservoir for discovering bioactive compounds. aacrjournals.orgigib.res.inoncotarget.comoncotarget.comnih.govaacrjournals.orgoncotarget.comnih.govnih.govaacrjournals.orgresearchgate.netresearchgate.netresearchgate.net Its unique chemical structure, described as 6(7,8-epoxy-styryl)-5-acetoxy-5,6-dihydro-2-pyrone, contributes to its observed biological activities. aacrjournals.org The study of Cheliensisin A and its derivatives is significant in natural product chemistry for understanding the relationship between chemical structure and biological function, and for potentially developing new therapeutic agents. researchgate.netkib.ac.cn
Overview of Biological Activities
Cheliensisin A has demonstrated a range of biological activities in various in vitro studies, with a primary focus on its anticancer effects. It has shown potent cytotoxicity against human promyelocytic leukemia HL-60 cells. aacrjournals.orgoncotarget.comnih.govresearchgate.net Studies have also indicated its cytotoxic effects against other cancer cell lines, including HCT116 colon cancer cells and human bladder cancer cells (T24, T24T, and U5637). aacrjournals.orgoncotarget.comoncotarget.comnih.govoncotarget.comnih.govresearchgate.netresearchgate.net
The anticancer mechanisms of Cheliensisin A are multifaceted. A key activity is its ability to induce apoptosis in cancer cells. aacrjournals.orgoncotarget.comoncotarget.comnih.govnih.govaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This process can be mediated through various pathways, including the downregulation of Bcl-2 expression in leukemia cells. aacrjournals.orgoncotarget.comnih.gov Cheliensisin A has also been shown to inhibit EGF-induced cell transformation, suggesting a chemopreventive effect. aacrjournals.orgoncotarget.comaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net
Further research has delved into the molecular mechanisms underlying Cheliensisin A's effects. It can induce p53-mediated apoptosis and inhibit anchorage-independent growth in colon cancer cells. oncotarget.comoncotarget.comresearchgate.netresearchgate.net This involves the stabilization and accumulation of p53 protein, partly through phosphorylation at Ser20 and Ser15. oncotarget.comoncotarget.comresearchgate.netresearchgate.net The ATR/Chk2 axis has been implicated in Cheliensisin A-induced p53 accumulation and activation in some cell lines, while a Chk1-dependent mechanism has been observed in others. oncotarget.comoncotarget.comnih.govnih.govresearchgate.netresearchgate.net
Cheliensisin A also influences protein degradation pathways. It has been shown to induce the degradation of PH domain and Leucine rich repeat Protein Phosphatases (PHLPP2) protein in bladder cancer cells, which subsequently affects c-Jun phosphorylation. oncotarget.comnih.govnih.govresearchgate.netresearchgate.net Promoting PHLPP protein degradation appears to be a mechanism by which Cheliensisin A inhibits cell transformation and induces apoptosis. nih.govresearchgate.net The activation and phosphorylation of c-Jun, particularly at Ser63/73, mediated by PHLPP protein degradation, plays a crucial role in Cheliensisin A's inhibition of cell transformation and induction of p53 and apoptosis. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netresearchgate.net
Moreover, hydrogen peroxide generation has been identified as a precursor for some of the signaling events and biological effects induced by Cheliensisin A, including Chk1 phosphorylation and subsequent p53 phosphorylation and activation. oncotarget.comoncotarget.comnih.govresearchgate.net
The biological activities of Cheliensisin A highlight its potential as a lead compound for the development of new therapeutic agents, particularly in the context of cancer therapy and chemoprevention.
Properties
CAS No. |
147605-00-3 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Synonyms |
cheL protein |
Origin of Product |
United States |
Isolation and Derivation
Natural Sources and Extraction Methodologies
Proteins can be sourced from a variety of natural materials, including plant tissues, microbial cells, and animal sources. The initial step in obtaining a protein from its natural source is typically the preparation of a crude extract. This involves disrupting the cellular or tissue structure to release the intracellular proteins into a soluble fraction. Various methods are used for cell lysis or tissue homogenization, including mechanical techniques like sonication or high-pressure homogenization, and non-mechanical methods involving enzymes (e.g., lysozyme (B549824) for bacterial cell walls) or detergents oup.comiu.edu. Following disruption, centrifugation is commonly employed to remove cellular debris and insoluble material, leaving the soluble protein fraction in the supernatant oup.comiu.edumolsoft.com.
For proteins found in plant sources, extraction methodologies often involve the use of solvents, acids, or alkaline solutions. Alkaline extraction, for instance, is a widely used technique for isolating vegetable proteins, where a high pH solution enhances protein solubilization. After alkaline extraction, isoelectric precipitation is frequently used, where the pH of the supernatant is adjusted to the protein's isoelectric point, causing it to precipitate due to minimal solubility, followed by collection via centrifugation. Water extraction is another method, often performed under basic conditions, noted for its simplicity and environmental friendliness. Salt extraction followed by dialysis or dilution in cold water can also be used. Enzymatic extraction methods, utilizing proteases, are also employed and can improve extraction efficiency and potentially the nutritional value of the extracted proteins.
An example of a protein derived from a natural source is Che a 1, a major allergen found in Chenopodium album pollen. Isolation of Che a 1 from pollen has been achieved using techniques such as gel permeation chromatography and reverse-phase/high-performance liquid chromatography (RP-HPLC). These chromatographic methods separate proteins based on size and hydrophobicity, respectively, allowing for the purification of the target protein from the complex mixture present in the crude extract.
Different extraction methods can significantly impact the yield and properties of the isolated protein. For example, studies on protein extraction from sources like house crickets have compared methods using sodium hydroxide, ascorbic acid, and enzymes, showing variations in extraction rates and protein content.
| Extraction Method (Example Source: House Cricket) | Extraction Rate (%) | Protein Content (%) |
| Sodium Hydroxide (0.5 M NaOH) | 74.32 | Not specified |
| Ascorbic Acid (0.5 M) | 56.99 | Not specified |
| Enzymatic (Alcalase) | 85.97 | 74.03 |
Data derived from research on house cricket protein extraction.
Further purification steps after initial extraction often include various chromatographic techniques, such as affinity chromatography (e.g., using His or GST tags for recombinant proteins), ion-exchange chromatography, and size exclusion chromatography, to achieve higher purity levels oup.com. Precipitation methods, such as ammonium (B1175870) sulfate (B86663) precipitation, can also be used as an initial bulk purification step oup.com.
Semisynthesis and Analog Generation Strategies
Beyond isolation from natural sources, proteins and their analogs can be generated through semisynthesis and recombinant expression techniques. Recombinant protein expression involves introducing the gene encoding the target protein into a host organism (such as Escherichia coli or Pichia pastoris) for overexpression iu.edu. This method allows for the production of large quantities of specific proteins. After expression, the recombinant protein must be purified from the host cell components using techniques similar to those used for naturally sourced proteins, often leveraging affinity tags engineered into the recombinant protein sequence iu.edu. For instance, Che a 1 has been successfully produced recombinantly in Pichia pastoris, and the recombinant form was purified using gel permeation chromatography and RP-HPLC, demonstrating structural and immunological equivalence to the natural protein.
Semisynthesis strategies combine chemical synthesis of peptide fragments with biological production of larger protein segments. Native chemical ligation (NCL) and expressed protein ligation (EPL) are key techniques in protein semisynthesis. NCL allows for the chemoselective reaction between a synthetic peptide with a C-terminal thioester and a protein segment with an N-terminal cysteine, forming a native peptide bond. EPL extends this by using intein fusion proteins expressed in host cells to generate the necessary protein α-thioester derivatives for ligation. These methods are particularly valuable for incorporating post-translational modifications or unnatural amino acids at specific sites within a protein, which can be challenging or impossible with purely recombinant techniques.
Analog generation can also be achieved through modifications of the protein sequence or structure. This can involve site-directed mutagenesis during recombinant expression to alter specific amino acid residues, or chemical modification of purified proteins. Techniques like bioorthogonal chemistry allow for the selective modification of proteins with non-native functional groups under physiological conditions. Directed evolution is another approach where iterative cycles of mutation, expression, and selection are used to generate protein variants with desired properties.
While the search results provided specific PubChem CIDs for small molecules encountered during the search process, a specific PubChem CID for a protein named "cheL protein" or "Che a 1" was not identified within the context of protein databases like PubChem, which primarily catalog small molecules and substances. Proteins are typically indexed in specialized protein databases.
Molecular Mechanisms of Action of Cheliensisin a
Modulation of Protein Degradation Pathways
Cheliensisin A actively influences cellular processes by modulating the degradation of specific proteins. This activity is central to its mechanism of action, leading to significant downstream effects on cell signaling and homeostasis.
Research indicates that Cheliensisin A treatment leads to the downregulation of PH domain and Leucine-rich repeat Protein Phosphatases (PHLPP), specifically PHLPP1 and PHLPP2. nih.govresearchgate.net This reduction is not due to decreased gene transcription but is a result of enhanced protein degradation. researchgate.net Studies have demonstrated that Cheliensisin A promotes the degradation of PHLPP2, thereby reducing its cellular levels. researchgate.netresearchgate.net This targeted degradation is a key initiating event in the compound's molecular activity, as PHLPP isoforms are critical regulators of various signaling pathways. aacrjournals.org The decrease in PHLPP2 protein is a direct consequence of an increased degradation rate induced by Cheliensisin A. researchgate.net
The degradation of PHLPP2 facilitated by Cheliensisin A is connected to cellular autophagic processes. nih.gov Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. The mechanism of Cheliensisin A involves an interplay with autophagy, as the inhibition of autophagy mediated by the protein Beclin 1 can attenuate the Cheliensisin A-induced degradation of PHLPP2. nih.gov This suggests that Cheliensisin A may utilize or modulate the autophagy machinery to bring about the degradation of specific protein targets like PHLPP2. Beclin 1 is a crucial protein in the initiation of autophagy, forming a complex that is essential for the formation of autophagosomes. nih.govnih.gov
Regulation of Cellular Signaling Cascades
By targeting protein degradation, Cheliensisin A initiates a cascade of events that alters cellular signaling, particularly pathways involving the transcription factor c-Jun and the tumor suppressor protein p53.
The c-Jun N-terminal kinase (JNK) pathway is a primary route for the phosphorylation and activation of c-Jun in response to various stress stimuli. nih.govwikipedia.org JNKs belong to the mitogen-activated protein kinase (MAPK) family and, when activated, phosphorylate c-Jun at serines 63 and 73, which enhances its transcriptional activity. wikipedia.orgresearchgate.net However, studies investigating the action of Cheliensisin A have revealed that the resulting phosphorylation of c-Jun occurs through a JNK-independent manner. aacrjournals.org While Cheliensisin A treatment does lead to the activation of MAPKs, its specific effect on c-Jun phosphorylation is mediated by the degradation of its phosphatase, PHLPP, rather than through the canonical activation of the JNK pathway. aacrjournals.orgnih.gov
A primary consequence of Cheliensisin A-induced PHLPP degradation is the increased phosphorylation and activation of the transcription factor c-Jun. nih.govnih.gov PHLPP1 and PHLPP2 can interact with and dephosphorylate c-Jun at serines 63 and 73. ucsd.edu By promoting the degradation of PHLPP, Cheliensisin A effectively removes a negative regulator of c-Jun. nih.govaacrjournals.org This leads to a sustained increase in c-Jun phosphorylation at these specific sites (Ser63/73), thereby enhancing its activation and transcriptional activity. nih.govnih.gov This activation of c-Jun is a critical step that links the initial protein degradation event to subsequent changes in gene expression and cellular responses. aacrjournals.org
Table 1: Effect of Cheliensisin A on Key Signaling Proteins
| Protein Target | Effect of Cheliensisin A | Downstream Consequence |
|---|---|---|
| PHLPP2 | Promotes protein degradation researchgate.net | Decreased dephosphorylation of c-Jun nih.govaacrjournals.org |
| c-Jun | Increases phosphorylation at Ser63/73 nih.govnih.gov | Enhanced transcriptional activation nih.govaacrjournals.org |
| p53 | Inhibits protein degradation, leading to accumulation nih.govnih.gov | Stabilization and activation of p53 protein nih.govnih.gov |
Cheliensisin A treatment also leads to a significant alteration in the homeostasis of the tumor suppressor protein p53. nih.govnih.gov The compound causes an increase in total p53 protein levels and enhances its phosphorylation at Serine 15. nih.govnih.gov This accumulation of p53 is not due to an increase in its transcription or mRNA stability; rather, Cheliensisin A stabilizes the p53 protein by inhibiting its degradation. aacrjournals.orgnih.govnih.gov The phosphorylation and activation of c-Jun are crucial for this p53 protein accumulation. aacrjournals.orgnih.gov The inhibition of c-Jun phosphorylation has been shown to impair the induction of p53 by Cheliensisin A. nih.gov Therefore, Cheliensisin A modulates p53 homeostasis indirectly, through a signaling cascade initiated by PHLPP degradation and subsequent c-Jun activation. nih.govaacrjournals.org
Table 2: Summary of Molecular Interactions of Cheliensisin A
| Initiating Event | Key Mediator | Cellular Pathway | Final Outcome |
|---|---|---|---|
| Promotion of PHLPP2 degradation nih.gov | Removal of c-Jun phosphatase activity aacrjournals.org | c-Jun Signaling | Increased c-Jun phosphorylation and activation nih.govnih.gov |
| c-Jun Activation nih.govnih.gov | Downstream signaling effects | p53 Homeostasis | Increased p53 protein stability and accumulation aacrjournals.orgnih.gov |
Alteration of p53 Protein Homeostasis
Induction of p53 Protein Expression
Cheliensisin A treatment leads to a marked increase in the total expression of the p53 protein. nih.gov This elevation of p53 is a result of the inhibition of its degradation, as Cheliensisin A does not significantly affect the transcription or mRNA levels of p53. nih.govnih.gov Studies using a p53 promoter-driven luciferase reporter assay showed no significant increase in promoter activity upon Cheliensisin A treatment. nih.gov Furthermore, the functional activation of the accumulated p53 is evidenced by an increase in its phosphorylation at Serine 15 (Ser15), a key post-translational modification that enhances its stability and activity in response to cellular stress. nih.govnih.gov
| Effect of Cheliensisin A on p53 Regulation | Observation | Reference |
| p53 Protein Level | Significantly increased total protein expression. | nih.govnih.gov |
| p53 Phosphorylation | Increased at Serine 15. | nih.govnih.gov |
| p53 Protein Degradation | Significantly inhibited. | nih.gov |
| p53 Transcription | No significant upregulation. | nih.gov |
| p53 mRNA Level | No significant change. | nih.govnih.gov |
Involvement of Chk1 and Chk2 Signaling
The stabilization of p53 by Cheliensisin A is mediated through the activation of Checkpoint Kinase 1 (Chk1). nih.govnih.gov Research indicates that Cheliensisin A treatment induces the phosphorylation of Chk1 at Serine 345 (Ser345), a modification required for its activation. nih.govnih.gov Activated Chk1 is known to play a role in stabilizing p53. nih.gov This was further confirmed in experiments where the transfection of a dominant-negative mutant of Chk1 significantly weakened the p53 protein expression, induction of apoptosis, and inhibition of cell transformation caused by Cheliensisin A. nih.govnih.gov In contrast, the phosphorylation of Checkpoint Kinase 2 (Chk2) at Threonine 68 (Thr68) did not show a marked change following treatment with Cheliensisin A, suggesting that the signaling pathway is specific to Chk1. nih.gov The activation of Chk1 is preceded by an increase in hydrogen peroxide, indicating a role for reactive oxygen species (ROS) in initiating this signaling cascade. nih.govnih.gov
| Kinase | Effect of Cheliensisin A | Reference |
| Chk1 | Phosphorylation at Ser345 was notably induced. | nih.govnih.gov |
| Chk2 | Phosphorylation at Thr68 was not markedly altered. | nih.gov |
Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2)
Cheliensisin A has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, and this is partly achieved by downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2). nih.govnih.gov In human promyelocytic leukemia HL-60 cells, Cheliensisin A was found to markedly reduce the expression of the Bcl-2 gene. nih.gov Bcl-2 plays a crucial role in preventing apoptosis by inhibiting the activation of caspases, which are the executioners of cell death. By reducing Bcl-2 levels, Cheliensisin A shifts the cellular balance towards promoting apoptosis, contributing to its anti-cancer effects. nih.govnih.gov
Cellular and Subcellular Effects of Cheliensisin a
Effects on Cell Proliferation and Viability
Cheliensisin A exerts potent inhibitory effects on the growth and viability of cancer cells. This is achieved through the disruption of both monolayer and anchorage-independent growth, two fundamental characteristics of cancerous cells.
Research has shown that Cheliensisin A significantly inhibits the proliferation of various cancer cell lines. In human promyelocytic leukemia HL-60 cells, it has been shown to inhibit proliferation with a half-maximal inhibitory concentration (IC50). nih.gov This demonstrates the compound's ability to curtail the rapid and uncontrolled division that is a hallmark of cancer cells growing in a two-dimensional culture (monolayer).
Table 1: Inhibitory Effect of Cheliensisin A on Cancer Cell Proliferation
| Cell Line | IC50 Value |
|---|---|
| Human promyelocytic leukemia (HL-60) | 2.4 ± 0.2 µmol/L |
This table details the half-maximal inhibitory concentration (IC50) of Cheliensisin A in the HL-60 cancer cell line.
A critical characteristic of malignant cells is their ability to proliferate without being attached to a solid surface, a phenomenon known as anchorage-independent growth. This ability is closely linked to tumor formation and metastasis. Cheliensisin A has been found to effectively suppress this form of growth. Studies have demonstrated that treatment with Cheliensisin A leads to an inhibition of anchorage-independent growth in human bladder cancer cell lines, including T24, T24T, and U5637. nih.govresearchgate.net
Induction of Apoptosis
Beyond inhibiting proliferation, Cheliensisin A actively induces programmed cell death, or apoptosis, in cancer cells. nih.govnih.govresearchgate.net This is a crucial mechanism for eliminating malignant cells from the body. For instance, in human promyelocytic leukemia HL-60 cells, exposure to Cheliensisin A for 8 hours resulted in a significant portion of the cells undergoing apoptosis. nih.gov This apoptotic induction is a key contributor to its anti-cancer activity. researchgate.net
Table 2: Apoptosis Induction by Cheliensisin A
| Cell Line | Concentration | Duration | Percentage of Apoptotic Cells |
|---|---|---|---|
| Human promyelocytic leukemia (HL-60) | 10 µmol/L | 8 hours | ~53% |
This table shows the percentage of HL-60 cells undergoing apoptosis after treatment with Cheliensisin A.
The pro-apoptotic effects of Cheliensisin A are mediated through the modulation of specific signaling pathways and molecular markers. The exact mechanism can vary depending on the cancer cell type.
In human bladder cancer cells, Cheliensisin A induces apoptosis by promoting the degradation of the PH domain and Leucine-rich repeat Protein Phosphatase 2 (PHLPP2). nih.gov This degradation leads to an increase in the phosphorylation of c-Jun, a protein involved in stress-induced apoptosis. nih.gov This entire process is facilitated by Beclin 1-dependent autophagy. nih.gov
In human promyelocytic leukemia HL-60 cells, the apoptotic pathway is dependent on cAMP-dependent protein kinase (PKA). nih.gov Cheliensisin A treatment in these cells leads to a marked reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio ultimately leads to the activation of caspase-3, a key executioner enzyme in apoptosis, which is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Furthermore, in other cancer models, Cheliensisin A has been shown to induce apoptosis in a caspase-3-dependent manner through the stabilization of the p53 tumor suppressor protein. dovepress.comaacrjournals.org This stabilization is mediated by the generation of hydrogen peroxide and the subsequent phosphorylation and activation of Chk1 protein. aacrjournals.org
Modulation of Cell Migration
While direct studies on Cheliensisin A's effect on cell migration are limited, research on a novel conformation derivative, ChlA-F, provides insight into its potential role in modulating cell invasion, a process closely related to migration. In human invasive bladder cancer cells, ChlA-F was found to remarkably inhibit the invasive ability of the cells. nih.gov This effect was attributed to the downregulation of SOX2 protein expression. nih.gov Interestingly, the study noted that ChlA-F profoundly inhibited cell invasion without a discernible effect on cell migration. nih.gov The mechanism also involves the attenuation of Matrix Metalloproteinase-2 (MMP-2) expression, an enzyme crucial for degrading the extracellular matrix and facilitating invasion. nih.gov
Preclinical Efficacy Studies
Anti-Oncogenic Activities in In Vitro Models
Cheliensisin A has demonstrated significant anti-cancer effects in a range of in vitro models, including bladder cancer cell lines, human promyelocytic leukemia cells, and mouse epidermal cell transformation models. researchgate.netresearchgate.netresearchgate.netresearchgate.netoncotarget.com These effects are often associated with the induction of apoptosis and inhibition of cell proliferation and anchorage-independent growth. researchgate.netresearchgate.netresearchgate.net
Bladder Cancer Cell Lines (T24, T24T, U5637)
Studies have shown that Cheliensisin A treatment results in apoptosis and inhibits anchorage-independent growth in human bladder cancer cell lines, including T24, T24T, and U5637. researchgate.netresearchgate.net Treatment with varying concentrations of Chel A for 24 hours significantly inhibited the growth rate of these cell lines in a dose-dependent manner, as observed in ATPase assays. researchgate.net The IC50 values for Cheliensisin A in these cell lines were reported as 1.89 ± 0.02 µM for T24T, 1.93 ± 0.04 µM for U5637, and 3.48 ± 0.64 µM for T24 cells. researchgate.net
Furthermore, Cheliensisin A dramatically attenuated the anchorage-independent growth of T24T, U5637, and T24 cells in a dose-dependent manner, suggesting anti-cancer activity in human bladder cancer. researchgate.net Apoptosis induction by Cheliensisin A in these cells was evidenced by a substantial increase in sub-G1 DNA content and a dose-dependent increase in the cleavage of caspase-3 proteins after 24 hours of treatment. researchgate.net The induction of cleaved caspase-3 was also observed in a time-dependent manner. researchgate.net Mechanistic studies in bladder cancer cells indicated that the effect of Cheliensisin A is mediated, in part, by the degradation of PH domain and Leucine rich repeat Protein Phosphatases (PHLPP2), leading to increased c-Jun phosphorylation. researchgate.netresearchgate.net
Data Table 5.1.1: IC50 Values of Cheliensisin A in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T24T | 1.89 ± 0.02 |
| U5637 | 1.93 ± 0.04 |
| T24 | 3.48 ± 0.64 |
Human Promyelocytic Leukemia Cells (HL-60)
Cheliensisin A has been demonstrated to possess potent cytotoxicity against human promyelocytic leukemia HL-60 cells. nih.govresearchgate.netresearchgate.netoncotarget.com It has been shown to induce apoptosis in HL-60 cells through the downregulation of Bcl-2 expression. nih.govresearchgate.netoncotarget.com This suggests its potential as a chemotherapeutic agent for treating human leukemia cells. researchgate.netoncotarget.com
Mouse Epidermal Cell Transformation Models (Cl41)
Cheliensisin A has shown a chemopreventive effect by inhibiting EGF-induced cell transformation in mouse epidermal JB6 Cl41 cells. nih.govresearchgate.netresearchgate.net Treatment of Cl41 cells with various concentrations of Cheliensisin A (0.5, 1.0, 2.0, and 4.0 µM) for three weeks significantly inhibited EGF-induced anchorage-independent colony formation. nih.govresearchgate.net The IC50 for this inhibitory effect was approximately 2.0 µM. nih.govresearchgate.net
Co-incubation of Cl41 cells with Cheliensisin A (2.0 and 4.0 µM) for 48 hours also induced cell apoptosis in a caspase-3-dependent manner. nih.gov Mechanistically, Cheliensisin A treatment in Cl41 cells resulted in increased p53 phosphorylation at Ser15 and elevated total p53 protein expression. nih.gov Further studies indicated that Cheliensisin A regulated p53 by preventing its degradation, mediated via the induction of phosphorylation and activation of Chk1 protein at Ser345. nih.gov Increased hydrogen peroxide was found to mediate these downstream effects, including Chk1 phosphorylation, p53 induction, apoptosis, and transformation inhibition following Cheliensisin A treatment. nih.gov Another study highlighted the crucial role of c-Jun phosphorylation at Ser63/73, mediated by PHLPP protein degradation, in the inhibition of cell transformation by Cheliensisin A in Cl41 cells. aacrjournals.org
Data Table 5.1.3: Effect of Cheliensisin A on EGF-induced Colony Formation in Cl41 Cells
| Cheliensisin A Concentration (µM) | Inhibition of Colony Formation |
| 0.5 | Significant inhibition nih.govresearchgate.net |
| 1.0 | Significant inhibition nih.govresearchgate.net |
| 2.0 | Significant inhibition nih.govresearchgate.net |
| 4.0 | Significant inhibition nih.govresearchgate.net |
| IC50 | Approximately 2.0 µM nih.govresearchgate.net |
Advanced Research Methodologies and Experimental Approaches
Cell Culture-Based Assays
Cell culture assays are fundamental tools for investigating the effects of a compound or the function of a protein in a controlled cellular environment. These assays allow researchers to observe changes in cell behavior, such as growth, viability, and programmed cell death. bioclima.roresearchgate.netresearchgate.net
Cell Proliferation and Viability Assays
Studies involving Cheliensisin A (Chel A), a compound sometimes abbreviated similarly to "cheL", have utilized cell viability assays to assess its impact on cancer cells. For instance, a significant reduction in cell viability was observed in HCT116 colon cancer cells treated with Chel A in a dose-dependent manner. The IC₅₀ (half maximal inhibitory concentration) of Chel A on HCT116 cells was determined to be approximately 2.0 μM after 48 hours of treatment, as measured by a luminescent cell viability assay kit. nih.govcas.cn
Data from such studies can be presented in tables to show the dose-dependent effects on cell viability:
| Treatment | Concentration (µM) | Relative Cell Viability (%) |
| Control | 0 | 100 |
| Chel A | 1.0 | Data not explicitly available in snippets |
| Chel A | 2.0 | ~50 (IC₅₀) nih.gov |
| Chel A | 4.0 | Significant reduction nih.gov |
Cell proliferation assays can monitor the number of cells over time, the number of cellular divisions, metabolic activity, or DNA synthesis. sigmaaldrich.com Techniques like the MTT, XTT, and WST-1 assays measure metabolic activity, while luminescent ATP assays quantify ATP as an indicator of viable cells. aacrjournals.orgsigmaaldrich.com
Anchorage-Independent Growth Assays
Anchorage-independent growth assays, such as the soft agar (B569324) assay, are used to evaluate the ability of cells to grow and form colonies without being attached to a solid surface. This is a key characteristic of transformed or cancerous cells. aacrjournals.orgnih.govaacrjournals.org Assessing anchorage-independent growth is vital for understanding the potential of a substance or protein to inhibit or promote tumorigenesis. aacrjournals.org
Research on Cheliensisin A (Chel A) has demonstrated its inhibitory effect on anchorage-independent growth. In soft agar assays, treatment with 4 μM Chel A significantly inhibited the anchorage-independent growth of HCT116 cells, indicating a reduction in their colony-forming ability. nih.govaacrjournals.org This suggests that Chel A can suppress a key feature of cancer cells.
Data from anchorage-independent growth assays can illustrate the reduction in colony formation upon treatment:
| Treatment | Concentration (µM) | Colonies per 10,000 cells |
| Control | 0 | Data not explicitly available in snippets, but represents baseline growth |
| Chel A | 4.0 | Significantly inhibited compared to control nih.govaacrjournals.org |
Apoptosis Detection Methods
Apoptosis, or programmed cell death, is a crucial process in development and disease. Detecting apoptosis helps determine if a compound or protein influences cell survival by inducing self-destruction. Various methods are used to identify apoptotic cells based on morphological, functional, and biochemical markers. abcam.commedchemexpress.comtandfonline.comsigmaaldrich.com
Common apoptosis detection methods include:
Morphological analysis: Observing characteristic changes like membrane blebbing, cell shrinkage, and nuclear fragmentation using microscopy. medchemexpress.comtandfonline.com
Annexin V staining: Detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early event in apoptosis, often using flow cytometry. medchemexpress.comtandfonline.comsigmaaldrich.com
Caspase activity assays: Measuring the activation of caspases, which are key executioner enzymes in apoptosis. medchemexpress.comsigmaaldrich.comresearchgate.net
DNA fragmentation assays: Identifying DNA breaks, a hallmark of late-stage apoptosis, through techniques like TUNEL assay or DNA laddering by gel electrophoresis. medchemexpress.comtandfonline.comsigmaaldrich.com
Studies on Cheliensisin A (Chel A) have shown that it can trigger p53-mediated apoptosis in human colon cancer cells. nih.gov Apoptosis induction by Chel A has been assessed using methods such as flow cytometry and Western blotting for key apoptotic markers like cleaved PARP and caspase-3. aacrjournals.orgresearchgate.net
Molecular and Biochemical Techniques
Molecular and biochemical techniques are essential for studying the expression, modification, and interaction of the cheL protein or proteins affected by related compounds. These methods provide detailed information at the molecular level. nih.govresearchgate.netbio-rad.com
Protein Immunoblotting and Expression Analysis
Protein immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. capes.gov.brthermofisher.comresearchgate.netopentrons.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. thermofisher.comopentrons.com This method is invaluable for analyzing protein expression levels and post-translational modifications. capes.gov.brthermofisher.com
Immunoblotting has been used in studies related to the ChEL domain of thyroglobulin to examine its expression and the formation of disulfide-linked complexes. nih.gov It has also been applied in research involving Cheliensisin A (Chel A) to analyze the expression and phosphorylation status of proteins like p53 and PHLPP, which are affected by Chel A treatment. nih.govaacrjournals.orgresearchgate.net Quantitative Western blot analysis requires careful standardization and normalization to ensure reliable data on protein abundance. capes.gov.brresearchgate.net
Example of how immunoblotting data might be presented:
| Sample | Treatment | Target Protein | Loading Control | Relative Protein Level |
| Cell Lysate 1 | Control | Protein X | β-Actin | 1.0 |
| Cell Lysate 2 | Chel A (X µM) | Protein X | β-Actin | Y-fold change compared to control |
| Cell Lysate 3 | Chel A (X µM) | Phospho-Protein Y | Total Protein Y | Z-fold change compared to control |
Luciferase Reporter Assays for Promoter Activity
Luciferase reporter assays are powerful tools for studying gene expression and promoter activity. nih.govresearchgate.netthermofisher.compromega.com This technique involves cloning a gene promoter sequence of interest upstream of a luciferase reporter gene in an expression vector. researchgate.netpromega.com When the vector is introduced into cells, the activity of the promoter drives the expression of luciferase, which produces light in the presence of a substrate. researchgate.netpromega.com The amount of light produced is proportional to the promoter's activity. researchgate.netpromega.com
These assays are used to understand how specific factors, such as transcription factors or chemical compounds, influence the transcriptional regulation of a gene. researchgate.netthermofisher.com Dual-luciferase reporter systems, which use two different luciferases, allow for normalization of transfection efficiency and cell viability, leading to more accurate results. nih.govpromega.com
While direct studies using luciferase reporter assays specifically on a "this compound" promoter were not explicitly detailed in the provided snippets, this technique is broadly applicable to study the transcriptional regulation of any gene, including one encoding a protein of interest, in response to various stimuli or the presence of specific proteins. researchgate.netthermofisher.compromega.com For instance, such an assay could be used to investigate if a compound like Chel A or the ChEL domain influences the promoter activity of a target gene.
Data from a luciferase reporter assay could be presented as:
| Experimental Condition | Test Reporter Activity (Relative Light Units) | Control Reporter Activity (Relative Light Units) | Normalized Reporter Activity (Ratio) |
| Control | RLU_test_control | RLU_control_control | RLU_test_control / RLU_control_control |
| Treatment A | RLU_test_treatmentA | RLU_control_treatmentA | RLU_test_treatmentA / RLU_control_treatmentA |
| Treatment B | RLU_test_treatmentB | RLU_control_treatmentB | RLU_test_treatmentB / RLU_control_treatmentB |
Genetic Manipulation through Ectopic Expression and Dominant-Negative Mutants
Genetic manipulation techniques, including ectopic expression and the use of dominant-negative mutants, have been instrumental in dissecting the functional roles of the ChEL domain and proteins influenced by related compounds. Ectopic expression involves the expression of a gene in a cell type or at a developmental stage where it is not normally expressed nih.govqueensu.ca. This approach can reveal the potential of a protein to induce specific cellular fates or alter cellular processes nih.govqueensu.ca. For instance, studies on thyroglobulin have utilized the ectopic expression of the isolated ChEL domain to investigate its intrinsic properties, such as its ability to be secreted jci.org. It was observed that a recombinant this compound engineered for secretion was efficiently released from cells jci.org.
Dominant-negative mutants are altered versions of a protein that interfere with the function of the wild-type protein, even when the wild-type protein is present nih.govnih.gov. This interference often occurs because the mutant protein can still interact with the same binding partners as the wild-type protein but is unable to perform the normal function, effectively blocking the pathway nih.gov. In the context of the ChEL domain of thyroglobulin, mutations within this domain have been linked to congenital hypothyroidism, often by blocking the exit of thyroglobulin from the endoplasmic reticulum jci.orgnih.gov. These naturally occurring mutations can act in a dominant-negative manner by impairing the folding and transport of the wild-type thyroglobulin molecule jci.org.
Research involving the compound "Chel A" has also employed dominant-negative mutants to elucidate signaling pathways. For example, studies investigating Chel A's effect on cell transformation and apoptosis utilized ectopic expression of a dominant-negative mutant of c-Jun, TAM67, to demonstrate that inhibiting c-Jun phosphorylation reversed the effects of Chel A on cell transformation and impaired the induction of p53 protein and apoptosis researchgate.netaacrjournals.org. This highlights how dominant-negative mutants are used to confirm the involvement of specific proteins in pathways modulated by external compounds.
Analysis of Protein Phosphorylation
Protein phosphorylation, a critical post-translational modification regulating a wide array of cellular functions, is analyzed using various biochemical techniques nih.govsigmaaldrich.com. The analysis of protein phosphorylation involves identifying phosphorylation sites, determining the stoichiometry of phosphorylation, and investigating the kinases and phosphatases that regulate these modifications nih.govsigmaaldrich.com.
In the context of research involving compounds like "Chel A," the analysis of protein phosphorylation has been key to understanding their mechanisms of action. Studies have shown that Chel A treatment leads to the stabilization and accumulation of p53 protein by inducing its phosphorylation at specific serine residues, namely Ser20 and Ser15 researchgate.net. Furthermore, Chel A treatment was found to increase c-Jun protein phosphorylation at Ser63/73 researchgate.netaacrjournals.org. These findings were supported by experiments demonstrating that the downregulation of PHLPP protein, mediated by Chel A, was essential for this c-Jun phosphorylation researchgate.netaacrjournals.org.
Techniques for analyzing protein phosphorylation often involve:
Immunoprecipitation: Using antibodies specific to phosphorylated proteins or specific phosphorylation sites to isolate them from complex mixtures.
Western Blotting: Detecting phosphorylated proteins using phospho-specific antibodies aacrjournals.org.
Mass Spectrometry (MS): Identifying phosphorylation sites and quantifying phosphorylation levels through the analysis of peptides nih.govsigmaaldrich.com. Methods like LC-MS/MS are used for phosphopeptide analysis nih.gov.
Use of Phosphorylation-Specific Antibodies: Employing antibodies that specifically recognize proteins only when they are phosphorylated at certain residues.
These methods allow researchers to pinpoint which proteins are phosphorylated in response to certain stimuli or treatments, such as exposure to compounds like Chel A, and to map the specific sites of phosphorylation.
Autophagy Inhibition Studies
Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components, including misfolded proteins and damaged organelles frontiersin.orgoaepublish.com. Studies involving the inhibition of autophagy are crucial for understanding its role in various physiological and pathological conditions, including protein degradation and cellular stress responses frontiersin.orgnih.gov.
Research related to compounds like "Chel A" has implicated autophagy in the degradation of specific proteins. It has been demonstrated that Chel A treatment promotes the degradation of PHLPP protein researchgate.netaacrjournals.org. Importantly, this degradation could be attenuated by inhibiting autophagy, suggesting that the autophagic pathway is involved in the turnover of PHLPP induced by Chel A researchgate.net.
Autophagy inhibition studies often employ pharmacological inhibitors or genetic approaches (e.g., siRNA or knockout of autophagy-related genes) to block the autophagic flux oaepublish.comnih.gov. Common methods include:
Pharmacological Inhibitors: Using compounds like chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ), which accumulate in lysosomes and inhibit their function, thereby blocking the final step of autophagy nih.gov.
Monitoring Autophagic Markers: Assessing the levels of key autophagy proteins like LC3-II and p62 (SQSTM1), which accumulate when autophagy is inhibited frontiersin.org.
Electron Microscopy: Visualizing the accumulation of autophagic vacuoles within cells upon autophagy inhibition nih.gov.
Autophagy Flux Assays: Measuring the rate of autophagic degradation.
These studies help to determine if a particular protein is degraded through autophagy and if modulating autophagy affects the levels or function of the protein.
In Silico and Computational Modeling for Mechanism Elucidation
In silico and computational modeling approaches play a vital role in complementing experimental studies by providing insights into protein structure, dynamics, interactions, and the potential mechanisms of action of compounds aip.orgnih.govnih.govacs.org. These methods can predict protein structures, simulate molecular behavior, and model interactions between proteins and other molecules aip.orgnih.govnih.govacs.org.
For the ChEL domain of thyroglobulin, computational modeling can be used to analyze its three-dimensional structure and how mutations might affect its folding and interaction with other parts of the thyroglobulin molecule or chaperone proteins nih.govumich.edu. While experimental structures for the full-length thyroglobulin can be challenging to obtain, homology modeling can be used to build models of the ChEL domain based on the structures of related cholinesterase-like proteins nih.govnih.gov.
In research involving compounds like "Chel A," in silico methods are employed to predict their drug-likeness properties and potential interactions with target proteins researchgate.net. For example, Lipinski's rule and ADMET analysis can predict the absorption, distribution, metabolism, excretion, and toxicity of a compound researchgate.net. Molecular docking and molecular dynamics simulations can be used to model how a compound binds to a protein and the stability of the resulting complex, providing insights into the compound's mechanism of action at a molecular level researchgate.netnih.govnih.gov.
Key computational methods include:
Homology Modeling: Predicting the 3D structure of a protein based on the known structure of a homologous protein nih.govnih.gov.
Molecular Docking: Predicting the preferred orientation and binding affinity of a ligand (e.g., a compound) to a protein nih.gov.
Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules over time to understand their dynamic behavior and interactions aip.orgnih.govacs.org.
Bioinformatics Analysis: Analyzing protein sequences for conserved domains, motifs (e.g., phosphorylation sites), and evolutionary relationships scienceopen.comresearchgate.net.
These computational approaches provide valuable theoretical frameworks and predictions that guide experimental design and help interpret complex biological findings related to protein function and the effects of chemical compounds.
Future Research Trajectories and Therapeutic Implications
Identification of Novel Molecular Targets
The ChEL domain's critical role in thyroglobulin biogenesis highlights it as a primary molecular target for therapeutic strategies aimed at correcting thyroglobulin processing defects. Future research will focus on identifying small molecules or other therapeutic agents that can modulate the function of the ChEL domain. This could involve identifying compounds that enhance its intramolecular chaperone activity, promote proper dimerization of thyroglobulin monomers, or facilitate the export of thyroglobulin from the ER, even in the presence of certain mutations nih.govnih.govresearchgate.net. The goal is to discover agents that can restore or improve the folding and trafficking of mutant or even wild-type thyroglobulin under stressed conditions, thereby alleviating the symptoms of congenital hypothyroidism caused by ChEL domain dysfunction. Research methodologies could include high-throughput screening of compound libraries to identify binders to the ChEL domain or assays that measure the rescue of thyroglobulin export in cellular models expressing ChEL domain mutations.
Investigation of Combination Therapies
Given the complex nature of protein misfolding diseases, including congenital hypothyroidism linked to ChEL domain mutations, combination therapies represent a promising research direction. Future studies could explore combining agents that target the ChEL domain with other therapeutic approaches. For instance, combining modulators of the ChEL domain with general ER chaperone-boosting strategies or with therapies aimed at reducing ER stress could offer synergistic benefits nih.gov. Research in other disease areas, such as cancer, has demonstrated the potential of combination therapies targeting different aspects of protein function or cellular pathways bbrc.inicr.ac.ukgoogle.commdpi.com. Applying this principle to ChEL-related disorders might involve combinations that address not only the primary folding defect but also downstream consequences like ER stress or impaired thyroid hormone synthesis. Investigating such combinations in relevant cell or animal models will be crucial to assess their efficacy and potential for improved outcomes.
Exploration of Structural-Activity Relationships for Optimized Efficacy
A detailed understanding of the structure-activity relationships (SAR) of molecules interacting with the ChEL domain is essential for the rational design of optimized therapeutic agents. Future research will involve in-depth structural studies of the ChEL domain, potentially in complex with identified lead compounds icr.ac.ukacs.orgrsc.org. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy can provide high-resolution insights into the domain's three-dimensional structure and the binding modes of potential therapeutics frontiersin.org. By systematically modifying the chemical structures of lead compounds and evaluating the impact on their binding affinity, modulation of ChEL function, and cellular efficacy, researchers can define the key structural features required for optimal activity and specificity. This iterative process of structural analysis and chemical synthesis is fundamental to drug discovery and will be critical for developing potent and selective modulators of the ChEL domain icr.ac.ukacs.orgrsc.org.
Q & A
Basic Research Questions
Q. What experimental techniques are essential for characterizing the structural and functional properties of cheL protein in bacterial chemotaxis?
- Methodological Answer : Begin with bioinformatics tools (e.g., UniProt, PDB) to analyze sequence homology and structural motifs . Validate predictions using site-directed mutagenesis to assess functional domains. Pair this with fluorescence resonance energy transfer (FRET) to monitor conformational changes during chemotaxis signaling . For quantitative analysis, use isothermal titration calorimetry (ITC) to measure binding affinities between cheL and its interaction partners (e.g., CheY). Always include negative controls (e.g., cheL knockout strains) to confirm specificity .
Q. How can researchers resolve contradictory data on cheL’s role in signal transduction across different bacterial species?
- Methodological Answer : Conduct comparative genomic analyses to identify conserved domains vs. species-specific variations . Use cross-complementation assays (e.g., expressing cheL from E. coli in Bacillus subtilis) to test functional conservation. For conflicting kinetic data, standardize experimental conditions (e.g., pH, temperature) and validate assays with internal reference proteins (e.g., CheA phosphorylation rates) .
Q. What are the best practices for designing a knockout study to investigate cheL’s regulatory network?
- Methodological Answer : Employ CRISPR-Cas9 or lambda Red recombinase systems for targeted gene deletion . Combine RNA-seq and ChIP-seq to map cheL-dependent genes and binding sites. Validate phenotypes using swarm plate assays for chemotaxis defects. Include rescue experiments (reintroducing wild-type cheL) to confirm observed effects are gene-specific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
